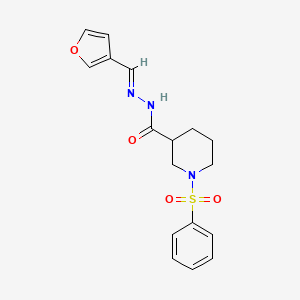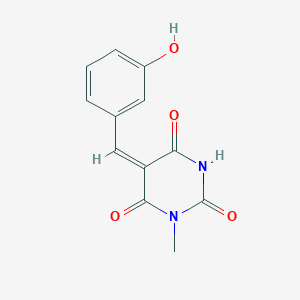![molecular formula C14H10BrN3O2S B4714263 N-(2-bromophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4714263.png)
N-(2-bromophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step chemical reactions, starting from specific precursors such as dihydropyrimidine carboxamides, followed by cyclization and functionalization processes. For instance, Gein et al. (2015) demonstrated the synthesis of N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides through the reaction of tetrahydropyrimidine carboxamides with ethyl chloroacetate, showcasing the methodology for constructing such frameworks (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015).
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidine derivatives is characterized by the presence of a thiazolo ring fused with a pyrimidine ring, often substituted with various functional groups that influence their chemical behavior and biological activity. The precise structure elucidation is typically performed using advanced spectroscopic techniques, including NMR and X-ray crystallography, as demonstrated in studies where the structural details provide insight into the compound's conformation and electronic properties.
Chemical Reactions and Properties
Thiazolo[3,2-a]pyrimidine compounds participate in a variety of chemical reactions, reflecting their reactive nature and the influence of substituents on their chemical properties. Reactions such as alkylation, acylation, and cyclization are common, allowing for the functionalization of the core structure and the synthesis of diverse derivatives with specific properties. For example, the work by Haiza et al. (2000) showcases the alkylation and subsequent cyclization of tetrahydropyrimidine derivatives to yield thiazolo[3,2-a]pyrimidine compounds with varied substituents, illustrating the versatility of these compounds in synthetic chemistry (Haiza, Assiery, Mostafa, & El-Reedy, 2000).
Mecanismo De Acción
While the specific mechanism of action for “N-(2-bromophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is not explicitly mentioned in the search results, thiazolopyrimidines have been shown to display a great diversity of biological activities . They can act as calcium antagonists, diacylglycerol (DG) kinase inhibitors, HIV-1 reverse transcriptase inhibitors, group 2 metabotropic glutamate receptor antagonists .
Direcciones Futuras
Thiazolopyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The synthesis of new classes of thiazolo[3,2-a]pyrimidines may give a library of compounds as possible candidates for various biological activities . Therefore, future research could focus on the synthesis of new thiazolopyrimidine derivatives and the exploration of their biological activities.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2S/c1-8-7-21-14-16-6-9(13(20)18(8)14)12(19)17-11-5-3-2-4-10(11)15/h2-7H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUPDAWVHFLXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4714187.png)
![2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4714195.png)
![2-(3,4-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-methyl-4-quinolinecarboxamide](/img/structure/B4714200.png)
![3-butoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4714207.png)
![N-[4-(aminosulfonyl)phenyl]-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide](/img/structure/B4714209.png)
![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4714210.png)

![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-methylcyclohexyl)acetamide](/img/structure/B4714239.png)
![2-[(4-ethoxyphenyl)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4714246.png)
![N-(2-chloro-3-pyridinyl)-2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B4714249.png)

![N-[1-(4-tert-butylphenyl)ethyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B4714269.png)

![6-({4-[(4-isobutylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4714286.png)